![molecular formula C9H7BrN2O B597643 4-Bromo-1H-indole-7-carboxamide CAS No. 1211596-82-5](/img/structure/B597643.png)
4-Bromo-1H-indole-7-carboxamide
Overview
Description
4-Bromo-1H-indole-7-carboxamide is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the 4th position of an indole ring and a carboxamide group attached to the 7th position .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 239.07 .Scientific Research Applications
Indole Synthesis and Applications
Indoles are foundational in synthetic chemistry, serving as core structures in a multitude of bioactive compounds. The significance of indoles extends from organic synthesis, where various methods have been developed to construct the indole nucleus, to pharmacology, where indole derivatives exhibit a wide range of biological activities. The review by Taber and Tirunahari (2011) presents a comprehensive framework for classifying indole syntheses, highlighting the diverse strategies and methodologies employed in constructing this essential heterocyclic compound (Taber & Tirunahari, 2011).
Pharmacological Applications
Indole derivatives are known for their extensive pharmacological properties. Indolylarylsulfones, for instance, have shown potency as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors, suggesting a promising avenue for AIDS treatment and related infections (Famiglini & Silvestri, 2018). Furthermore, plant-based indole alkaloids exhibit a wide array of pharmacological activities, indicating their potential in identifying new lead compounds for various medical applications (Omar et al., 2021).
Chemical and Biological Insights
The chemistry and biology of indoles, particularly indoles and indazoles, have been thoroughly reviewed, revealing their significance in medicinal applications. The derivatives of these compounds showcase a spectrum of biological activities, underlining their importance in drug discovery and development (Ali et al., 2013).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, 4-Bromo-1H-indole-7-carboxamide, as an indole derivative, may also hold potential for future research and development in various fields of study.
Mechanism of Action
Target of Action
4-Bromo-1H-indole-7-carboxamide is a derivative of indole, a heterocyclic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
4-bromo-1H-indole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-2-1-6(9(11)13)8-5(7)3-4-12-8/h1-4,12H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGYDNIXPOHONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677821 | |
Record name | 4-Bromo-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211596-82-5 | |
Record name | 4-Bromo-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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